molecular formula C7H10O2 B2736808 1-Methylcyclopent-2-ene-1-carboxylic acid CAS No. 68317-77-1

1-Methylcyclopent-2-ene-1-carboxylic acid

Cat. No.: B2736808
CAS No.: 68317-77-1
M. Wt: 126.155
InChI Key: HGSACGMRDLYHMZ-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Cyclopentene (B43876) Systems in Organic Synthesis

Substituted cyclopentene systems are crucial building blocks in the synthesis of a wide range of complex organic molecules. nih.gov Their five-membered ring structure is a common motif in numerous natural products, including prostaglandins, steroids, and various alkaloids, which exhibit significant biological activities. The presence of a double bond and a carboxylic acid functional group, as seen in cyclopentene carboxylic acids, provides multiple reactive sites for further chemical transformations. This allows chemists to introduce a variety of functional groups and build intricate molecular architectures. The stereochemical control in reactions involving cyclopentene rings is also a key area of research, enabling the synthesis of enantiomerically pure compounds, which is often essential for pharmaceutical applications.

Historical Perspectives on Cyclic Unsaturated Carboxylic Acids Research

The study of cyclic unsaturated carboxylic acids has a long history, intertwined with the exploration of natural products. Early research often focused on the isolation and structural elucidation of these compounds from plant and animal sources. libretexts.orgbritannica.com The development of new analytical techniques, such as spectroscopy, in the 20th century greatly facilitated the characterization of these molecules. nih.gov Over time, the focus shifted from mere isolation to the total synthesis of these natural products and their analogs. This has not only provided access to larger quantities of these compounds for biological studies but has also spurred the development of novel synthetic methodologies for the construction of cyclic systems. The investigation of the unique reactivity of the double bond in conjugation with the carboxyl group in α,β-unsaturated cyclic acids has been a particularly fruitful area of research, leading to a deeper understanding of reaction mechanisms and the development of stereoselective transformations. britannica.com

Current Research Landscape and Emerging Trends in Cyclopentene Derivatives

Contemporary research on cyclopentene derivatives is vibrant and multifaceted. A significant trend is the development of new catalytic methods for their synthesis, with a strong emphasis on efficiency, selectivity, and sustainability. nih.govsemanticscholar.org This includes the use of transition metal catalysis and organocatalysis to construct the cyclopentene ring with high levels of stereocontrol. semanticscholar.orgnih.gov Another burgeoning area is the application of cyclopentene derivatives in materials science, for example, in the synthesis of specialized polymers. The unique structural and electronic properties of these molecules are being harnessed to create materials with novel optical, electronic, and mechanical properties. Furthermore, the exploration of the biological activities of new cyclopentene derivatives remains a key driver of research, with ongoing efforts to discover new therapeutic agents for a range of diseases. ontosight.ai

Chemical Profile of 1-Methylcyclopent-2-ene-1-carboxylic acid

This compound is a specific substituted cyclopentene carboxylic acid with the chemical formula C₇H₁₀O₂. nih.gov Its structure features a five-membered carbon ring containing one double bond, a methyl group, and a carboxylic acid group, both attached to the same carbon atom (position 1).

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
CAS Number 68317-77-1
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
InChI InChI=1S/C7H10O2/c1-7(6(8)9)4-2-3-5-7/h2,4H,3,5H2,1H3,(H,8,9)
InChIKey HGSACGMRDLYHMZ-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Physicochemical Properties

The physicochemical properties of this compound are influenced by the interplay of its functional groups. The carboxylic acid moiety imparts polarity and the ability to act as a hydrogen bond donor and acceptor. The cyclopentene ring and the methyl group contribute to its lipophilicity.

Table 2: Computed Physicochemical Properties of this compound

Property Value
XLogP3 1.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 126.068079557 g/mol
Monoisotopic Mass 126.068079557 g/mol
Topological Polar Surface Area 37.3 Ų

Data sourced from PubChem. nih.gov

Spectroscopic Data

Synthesis and Reactivity

Detailed, peer-reviewed synthetic procedures specifically for this compound are not extensively documented in readily accessible literature. However, general methods for the synthesis of substituted cyclopentene carboxylic acids can be inferred from the broader chemical literature. These methods often involve multi-step sequences starting from readily available precursors.

The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. The double bond in the cyclopentene ring can participate in addition reactions, such as hydrogenation, halogenation, and epoxidation. The proximity of the methyl and carboxylic acid groups to the double bond may also influence the regioselectivity and stereoselectivity of these reactions.

Applications and Research Interest

Currently, this compound is commercially available from various chemical suppliers, suggesting its use in research and development. biosynth.com One supplier notes its use as a biodegradable, neutral compound that can inhibit the activity of enzymes and is used as a preservative in cosmetics and pharmaceuticals. biosynth.com It is also mentioned to be used in conjunction with other organic acids to enhance their effectiveness. biosynth.com However, specific research articles detailing these applications are not prominently available. As a substituted cyclopentene carboxylic acid, it holds potential as an intermediate in the synthesis of more complex molecules and as a scaffold for the development of new bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-7(6(8)9)4-2-3-5-7/h2,4H,3,5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSACGMRDLYHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Methylcyclopent 2 Ene 1 Carboxylic Acid and Its Analogs

De Novo Synthesis Strategies

De novo synthesis provides a direct route to the target molecular framework from acyclic precursors. These strategies are often designed for flexibility, allowing for the introduction of various substituents and functionalities.

Cyclization Reactions for Carbocyclic Ring Formation

The formation of the five-membered carbocyclic ring is the key step in any de novo synthesis. Various intramolecular cyclization reactions have been developed for this purpose, ranging from classic condensation reactions to modern transition-metal-catalyzed processes.

One of the most established methods for constructing cyclopentane (B165970) rings is the Dieckmann condensation , an intramolecular version of the Claisen condensation. organicchemistrytutor.com This reaction involves the base-promoted cyclization of a diester, such as adipic acid diester, to form a β-keto ester. organicchemistrytutor.com Subsequent alkylation and decarboxylation steps can then be employed to introduce the desired methyl and carboxylic acid groups, leading to the cyclopentane backbone. organicchemistrytutor.com

More contemporary approaches utilize transition metal catalysis. For instance, Rhodium-catalyzed oxygenative carbofunctionalization of terminal alkynes has been shown to produce cyclic carboxylic acid derivatives. organic-chemistry.org Another powerful method is the Conia-ene reaction , which involves the intramolecular cyclization of acetylenic β-dicarbonyl compounds, often catalyzed by metals like Nickel(II), to form cyclopentene (B43876) rings. organic-chemistry.org Additionally, palladium-catalyzed intramolecular enyne coupling reactions provide a route to construct carbocycles through the acetoxypalladation of an alkyne followed by alkene insertion. baranlab.org

Table 1: Key Cyclization Reactions for Cyclopentane/Cyclopentene Ring Formation

Reaction Name Precursor Type Key Reagents/Catalysts Product Type
Dieckmann Condensation Dicarboxylic acid diester Base (e.g., Sodium ethoxide) β-Keto ester
Rh-catalyzed Carbofunctionalization Terminal alkyne Rhodium catalyst Cyclic carboxylic acid derivative
Conia-ene Reaction Acetylenic 1,3-dicarbonyl compound Ni(II) catalyst Substituted cyclopentene

Ring Functionalization Techniques (e.g., radical or electrophilic addition)

Functionalization of a pre-formed carbocyclic ring is an alternative strategy to introduce desired substituents. This can be achieved through various reactions, including modern C-H activation techniques and radical additions.

A significant advancement in this area is the transannular C–H functionalization of cycloalkane carboxylic acids. nih.gov This methodology allows for the direct and site-selective introduction of aryl groups at the γ-position of cyclopentane carboxylic acids. nih.gov Using a palladium catalyst and specialized ligands like quinuclidine-pyridones, this method demonstrates exquisite regioselectivity, avoiding reactions at more accessible β-C–H bonds. nih.gov This approach represents a powerful tool for the late-stage modification of carbocyclic scaffolds. nih.gov

Radical reactions also offer a versatile platform for functionalization. Photoredox-catalyzed processes can be used for a decarboxylative radical addition–polar cyclization cascade. nih.govbris.ac.ukbris.ac.ukresearchgate.netnih.govbohrium.com While often applied to form cyclopropanes, the underlying principles involve the generation of a radical from a carboxylic acid, which then adds to an alkene. nih.govbris.ac.ukbris.ac.ukresearchgate.netnih.govbohrium.com Adapting this logic could allow for the functionalization of cyclopentene rings through the radical addition of fragments derived from other carboxylic acids. These mild, visible-light-mediated conditions are known for their high functional group tolerance. nih.govbris.ac.ukbris.ac.ukresearchgate.netnih.govbohrium.com

Enantioselective and Diastereoselective Synthetic Routes

The creation of specific stereoisomers is critical for biological applications. The quaternary stereocenter in 1-methylcyclopent-2-ene-1-carboxylic acid presents a significant synthetic challenge. Several strategies, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions, have been developed to address this.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

A notable example is the use of D-glucose-derived chiral auxiliaries in the enantioselective synthesis of cross-conjugated cyclopentenones, which are analogs of the target structure. nih.gov This approach allows for the preparation of both enantiomeric series of products with minor modifications to the synthetic route. nih.gov Amino alcohols, such as pseudoephedrine and its analog pseudoephenamine, are also widely employed as versatile chiral auxiliaries. nih.govsigmaaldrich.com Amides formed from these auxiliaries can undergo highly diastereoselective alkylation reactions to create enantiomerically enriched carboxylic acids, including those with quaternary carbon centers. nih.gov The auxiliary shields one face of the enolate, directing the approach of the electrophile (e.g., a methyl group) to the opposite face.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Auxiliary Class Typical Application
D-glucose derivatives Carbohydrate Asymmetric cyclopentannelation
Pseudoephedrine/Pseudoephenamine Amino Alcohol Diastereoselective alkylation of amides
Evans Oxazolidinones Oxazolidinone Asymmetric aldol (B89426), alkylation, and Diels-Alder reactions

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries.

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations. Chiral NHCs can catalyze the desymmetrization of achiral 1,3-diketones via an intramolecular aldol reaction, leading to the formation of α,α-disubstituted cyclopentenes with a quaternary stereocenter in high enantioselectivity. nih.gov This process involves the generation of a chiral homoenolate intermediate which undergoes a stereoselective cyclization. nih.gov

Transition metal catalysis also provides powerful tools for asymmetric cyclopentene synthesis. Palladium-catalyzed asymmetric allylic alkylation of prochiral nucleophiles with 3-chlorocyclopentene, using chiral phosphanyloxazoline ligands, has been used to synthesize enantiomerically pure cyclopent-2-ene-1-carboxylic acid. researchgate.net This method allows for the creation of the desired stereocenter with high enantiomeric excess (ee). researchgate.net

Biocatalysis offers a highly selective and environmentally benign approach to obtaining chiral compounds. Enzymatic kinetic resolution (KR) involves the use of an enzyme, typically a lipase (B570770), to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. acs.orgresearchgate.net For example, lipase-catalyzed acylation or hydrolysis of racemic alcohols or esters on a cyclopentene scaffold can provide access to both enantiomers with high optical purity. acs.orgresearchgate.net The downside of KR is that the maximum theoretical yield for a single enantiomer is 50%. mdpi.com

Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. mdpi.commdpi.comprinceton.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. mdpi.com In a typical chemoenzymatic DKR of a racemic alcohol, a lipase selectively acylates one enantiomer while a metal catalyst (e.g., based on Ruthenium) continuously racemizes the remaining alcohol. mdpi.com This strategy has been successfully applied to the synthesis of chiral cyclopentanones from racemic α-allyl aldehydes via a hydroacylation reaction coupled with an amine catalyst for racemization. chemistryviews.org These methods provide highly efficient routes to enantiopure carbocyclic building blocks. mdpi.comchemistryviews.org

Modification of Precursors and Derivatives

Modern synthetic routes often rely on the strategic modification of readily available precursors and the derivatization of key functional groups to achieve the target molecular architecture.

Cyclopentenones and cyclopentadienes serve as versatile starting materials for the synthesis of this compound and its analogs. These precursors offer multiple reaction sites for the introduction of necessary substituents and functional groups.

A common strategy involves the use of a cyclopentanone-2-carboxylate ester as a key intermediate. This precursor can be synthesized via the Dieckmann condensation of adipic acid esters. google.comgoogle.com The resulting β-keto ester can then be alkylated at the C2 position. For instance, methylation of methyl cyclopentanone-2-carboxylate with methyl bromide can yield 2-methylcyclopentanone-2-carboxylic acid methyl ester. google.com Subsequent steps would involve the introduction of the C2-C3 double bond, which can be challenging to achieve with full regiocontrol. A typical sequence involves the reduction of the ketone to an alcohol, followed by dehydration. google.com

Diels-Alder reactions provide another powerful route, utilizing cyclopentadiene (B3395910) as the diene. youtube.com The reaction of cyclopentadiene with various dienophiles can generate bicyclic adducts that can be subsequently modified. researchgate.netrsc.org For example, a reaction with a ketene (B1206846) equivalent or a substituted acrylate (B77674) could establish the carboxylic acid functionality. The methyl group and the specific double bond placement would then be installed through subsequent synthetic manipulations.

Below is a table summarizing potential transformations from these precursors.

PrecursorReagent(s)Intermediate ProductTransformation
Dimethyl adipate1. Sodium methoxide2. AcidMethyl cyclopentanone-2-carboxylateDieckmann Condensation
Methyl cyclopentanone-2-carboxylate1. NaH2. CH₃IMethyl 1-methylcyclopentanone-1-carboxylateα-Alkylation
Methyl 1-methylcyclopentanone-1-carboxylate1. NaBH₄2. H₃O⁺, ΔMethyl 1-methylcyclopent-2-ene-1-carboxylateReduction & Dehydration
CyclopentadieneAcryloyl chlorideBicyclo[2.2.1]hept-5-en-2-one derivativeDiels-Alder Reaction

The carboxylic acid group of this compound is a key handle for creating a diverse range of analogs, such as esters and amides. These derivatives are often synthesized to modulate the compound's physicochemical properties or to serve as intermediates for further transformations.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the ester product. masterorganicchemistry.com For substrates that are sensitive to strong acids, alternative methods such as Steglich esterification (using DCC and DMAP) or alkylation with alkyl halides (e.g., methyl iodide) can be employed. commonorganicchemistry.com

Amidation: Direct amidation of carboxylic acids with amines is thermodynamically unfavorable and typically requires the use of coupling reagents to activate the carboxyl group. nih.gov A wide variety of peptide coupling reagents are available, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), and uronium-based reagents like HATU and HBTU. researchgate.netfishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea with EDC), which is then readily attacked by the amine to form the amide bond with high yields. fishersci.co.uk The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often with the addition of a non-nucleophilic base. researchgate.net

The table below outlines common conditions for these derivatizations.

TransformationReagent(s)SolventKey Features
Esterification
FischerCH₃OH, H₂SO₄ (cat.)MethanolEquilibrium reaction; requires excess alcohol. masterorganicchemistry.com
Steglichtert-Butanol, DCC, DMAPDCMMild conditions; suitable for acid-sensitive substrates. commonorganicchemistry.com
AlkylationCH₃I, K₂CO₃DMFUseful when alcohol is precious or hindered. commonorganicchemistry.com
Amidation
EDC CouplingEDC, HOBt, AnilineDMFForms water-soluble urea (B33335) byproduct. researchgate.net
HBTU CouplingHBTU, DIEA, BenzylamineDMFHigh efficiency, rapid coupling. organic-chemistry.org
Acyl Chloride1. SOCl₂2. DiethylamineTolueneTwo-step process; highly reactive intermediate. fishersci.co.uk

The introduction of the methyl group at the C1 position to form a quaternary stereocenter is a critical step in the synthesis of this compound. The most direct method involves the α-alkylation of a pre-formed cyclopentene carboxylic acid enolate.

A reported synthesis of the isomeric 1-methylcyclopent-3-ene-1-carboxylic acid demonstrates this approach effectively. chemicalbook.com In this procedure, cyclopent-3-ene-1-carboxylic acid is deprotonated with a strong, non-nucleophilic base, lithium diisopropylamide (LDA), at low temperatures to form a specific enolate. This enolate is then trapped by the addition of an electrophile, methyl iodide, to install the methyl group at the C1 position. chemicalbook.com This method provides excellent control over the position of alkylation. Applying this strategy to cyclopent-2-ene-1-carboxylic acid would be a direct route to the target compound.

Alternatively, the methyl group can be introduced earlier in the synthetic sequence, for example, by alkylating a cyclopentanone-2-carboxylate precursor as previously mentioned. google.com This strategy relies on controlling the regioselectivity of both the alkylation and the subsequent double bond formation.

MethodSubstrateReagent(s)ProductKey Feature
Enolate AlkylationCyclopent-3-ene-1-carboxylic acid1. LDA, -30 °C2. CH₃I1-Methylcyclopent-3-ene-1-carboxylic acidDirect alkylation of the α-carbon. chemicalbook.com
Conjugate AdditionCyclopentenone1. Me₂CuLi2. CO₂, H₃O⁺3-Methylcyclopentanone-1-carboxylic acidIntroduction of methyl group at β-position.
Directed C-H MethylationBenzoic Acid DerivativesPd-catalyst, Methylating Agentortho-Methylated Benzoic AcidAdvanced method for aromatic systems, conceptually relevant. rsc.org

Mechanistic Studies of Synthetic Pathways

Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and controlling product selectivity.

The synthetic pathways toward this compound involve several well-studied reaction mechanisms.

The Fischer esterification proceeds via a series of reversible protonation and nucleophilic attack steps. masterorganicchemistry.com The reaction begins with the acid-catalyzed protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A subsequent proton transfer from the attacking alcohol to one of the hydroxyl groups converts it into a good leaving group (water). Elimination of water and final deprotonation of the carbonyl yields the ester and regenerates the acid catalyst. masterorganicchemistry.com

Amide bond formation using coupling reagents like EDC also involves the activation of the carboxylic acid. The carbodiimide (B86325) reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent. The amine nucleophile then attacks the carbonyl carbon of this activated intermediate, leading to the formation of a tetrahedral intermediate which collapses to yield the amide and a urea byproduct. fishersci.co.uk

The alkylation of a carboxylic acid enolate with methyl iodide is a classic Sₙ2 reaction. The strong base (LDA) removes the acidic proton α to the carbonyl group, forming a nucleophilic enolate intermediate. This enolate then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group and forming the new carbon-carbon bond. chemicalbook.com

The principles of kinetic and thermodynamic control are highly relevant in the synthesis of this compound, particularly in reactions that can yield isomeric products, such as enolate formation and double bond placement. libretexts.org

When an unsymmetrical ketone or related carbonyl compound is deprotonated, two different enolates can form. The kinetic enolate is formed faster and is typically the less substituted enolate. Its formation is favored by using a strong, sterically hindered base (like LDA) at very low temperatures (e.g., -78 °C), which makes the deprotonation step effectively irreversible. masterorganicchemistry.com The thermodynamic enolate is the more stable enolate, usually the more substituted one. Its formation is favored under conditions that allow for equilibrium to be established, such as using a weaker, less hindered base (e.g., NaOEt) at higher temperatures. masterorganicchemistry.com Control over which enolate is formed is crucial for directing subsequent alkylation reactions.

Similarly, the placement of the double bond during an elimination reaction can be subject to kinetic or thermodynamic control. The formation of this compound involves a tetrasubstituted double bond conjugated with the carboxylic acid. This is generally the thermodynamically most stable isomer compared to isomers with less substituted double bonds (e.g., an exocyclic methylene (B1212753) group) or non-conjugated systems. Reactions run under equilibrating conditions (higher temperatures, presence of acid or base) will favor the formation of this more stable thermodynamic product. libretexts.orgopenstax.org In contrast, a reaction under kinetic control might lead to the product that is formed fastest, which may not be the most stable one. libretexts.org

The following table illustrates the influence of reaction conditions on product selectivity.

ProcessKinetic Control ConditionsMajor Kinetic ProductThermodynamic Control ConditionsMajor Thermodynamic Product
Enolate Formation (from 2-methylcyclopentanone)LDA, THF, -78 °C2-Methylcyclopent-1-en-1-olate (less substituted)NaOEt, EtOH, 25 °C1-Methylcyclopent-2-en-1-olate (more substituted)
Elimination (from 2-hydroxy-1-methylcyclopentane-1-carboxylic acid)Bulky base, low temp1-Methylenecyclopentane-1-carboxylic acid (Hofmann product)H₂SO₄, HeatThis compound (Zaitsev product)

Transition State Analysis in Key Synthetic Steps

The synthesis of this compound and its analogs often involves sophisticated carbon-carbon bond-forming reactions that proceed through highly organized, transient structures known as transition states. Understanding the geometry and energetics of these transition states is paramount for predicting reaction outcomes, controlling stereoselectivity, and optimizing reaction conditions. Computational and experimental studies have provided deep insights into the mechanisms of key synthetic transformations, such as pericyclic reactions, which are instrumental in constructing the core cyclic framework of these molecules.

Pericyclic reactions, including sigmatropic rearrangements and cycloadditions, are characterized by a cyclic redistribution of bonding electrons within a single, concerted step. pressbooks.publibretexts.org The entire transformation proceeds through a highly ordered cyclic transition state without the formation of any intermediates. wikipedia.org The analysis of these transition states, particularly through the lens of Woodward-Hoffmann rules and computational modeling, reveals the subtle electronic and steric factors that govern the reaction's feasibility and stereochemical course. wikipedia.orgmasterorganicchemistry.com

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangements: The Claisen Rearrangement

The Claisen rearrangement is a powerful and widely utilized organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement for C-C bond formation. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing substituted cyclopentene structures, variations of the Claisen rearrangement can be employed. The reaction involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.org This process is intramolecular and proceeds through a concerted, cyclic transition state. wikipedia.org

Detailed mechanistic studies, including transition state spectroscopy and computational analysis, have elucidated the intricate dynamics of this rearrangement. mdpi.com While often described as a synchronous concerted pathway, evidence also suggests the possibility of stepwise pathways involving bis-allyl or 1,4-diyl-like transition states under certain conditions. mdpi.com However, the most commonly invoked and generally accepted model involves a six-membered, chair-like transition state. organic-chemistry.org

Key Features of the Claisen Rearrangement Transition State:

Concerted Mechanism: Bond breaking (C-O) and bond formation (C-C) occur simultaneously within a single transition state. wikipedia.org

Cyclic Geometry: The reaction proceeds through a six-membered ring-like arrangement of atoms. masterorganicchemistry.com

Stereospecificity: The geometry of the reactant directly influences the stereochemistry of the product, a hallmark of pericyclic reactions. This is dictated by the preference for a suprafacial reaction pathway. wikipedia.org

Solvent Effects: Polar solvents have been observed to accelerate the rate of the Claisen rearrangement, suggesting some degree of charge separation in the transition state. wikipedia.org

The preference for a chair-like over a boat-like transition state is a critical factor in determining the stereochemical outcome. The chair conformation generally represents a lower energy pathway due to minimized steric interactions.

Table 1: Comparative Analysis of Claisen Rearrangement Transition State Geometries

Transition StateKey CharacteristicsEnergetic ProfilePrimary Outcome
Chair-like Staggered arrangement of substituents, minimizing steric strain.Generally lower in energy; kinetically favored. organic-chemistry.orgLeads to the major, thermodynamically more stable product.
Boat-like Eclipsing interactions between substituents, leading to higher steric hindrance.Higher in energy; kinetically disfavored. organic-chemistry.orgCan lead to minor side products, particularly with sterically demanding substrates. organic-chemistry.org

[4+2] Cycloadditions: The Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry for the construction of six-membered rings, which can serve as precursors to cyclopentene analogs through subsequent reactions like ring contraction. masterorganicchemistry.com This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene). masterorganicchemistry.com Like the Claisen rearrangement, it is a concerted, pericyclic reaction that passes through a single, cyclic transition state. pressbooks.publibretexts.org

The transition state of the Diels-Alder reaction involves the simultaneous formation of two new carbon-carbon sigma bonds from the p-orbitals of the diene and dienophile. pressbooks.pub A key feature of this transition state is the rehybridization of four carbon atoms (two from the diene and two from the dienophile) from sp² to sp³. libretexts.org The stabilized six-electron transition state makes this thermal reaction particularly facile. cerritos.edu

Computational models are crucial for analyzing the nuanced geometries of Diels-Alder transition states, which are too fleeting to be observed directly. mit.edu These analyses help predict the endo/exo selectivity of the reaction, which is a critical stereochemical consideration.

Table 2: Key Parameters in Diels-Alder Transition State Analysis

ParameterEndo Transition StateExo Transition State
Orientation Substituents on the dienophile are oriented towards the diene π-system.Substituents on the dienophile are oriented away from the diene π-system.
Governing Factor Kinetic control; favored by secondary orbital interactions, which lower the transition state energy.Thermodynamic control; leads to the more sterically stable product.
Activation Energy Generally lower, leading to faster reaction rates at lower temperatures.Generally higher, becomes more competitive at higher temperatures where reversibility is possible.
Product Stability Forms the less stable, kinetically favored product.Forms the more stable, thermodynamically favored product.

The analysis of these transition states, whether for sigmatropic rearrangements or cycloadditions, provides the fundamental knowledge required to design and execute efficient and stereoselective syntheses of complex cyclic molecules like this compound and its structurally diverse analogs.

Chemical Reactivity and Mechanistic Investigations of 1 Methylcyclopent 2 Ene 1 Carboxylic Acid

Reactivity of the Cyclopentene (B43876) Double Bond

The carbon-carbon double bond within the cyclopentene ring is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and pericyclic reactions.

The unsymmetrically substituted double bond in 1-Methylcyclopent-2-ene-1-carboxylic acid undergoes electrophilic addition reactions in accordance with Markovnikov's rule. pressbooks.publibretexts.org In the addition of a hydrogen halide (HX), the hydrogen atom (electrophile) adds to the carbon atom of the double bond that has fewer alkyl substituents, leading to the formation of the more stable carbocation intermediate. pressbooks.pub

The mechanism proceeds in two main steps:

The pi electrons of the double bond attack the electrophile (e.g., H⁺ from HBr), forming a new carbon-hydrogen bond and a carbocation intermediate. For this compound, this results in the formation of a more stable tertiary carbocation at the C1 position. pressbooks.pubmrcolechemistry.co.uk

The nucleophile (e.g., Br⁻) then attacks the carbocation, forming the final addition product. pressbooks.pub

Due to the stability of the tertiary carbocation, the reaction is regiospecific, yielding a single major product. pressbooks.pub

Table 1: Predicted Products of Electrophilic Addition to this compound

Reagent (HX)Predicted Major Product
HBr2-Bromo-1-methylcyclopentane-1-carboxylic acid
HCl2-Chloro-1-methylcyclopentane-1-carboxylic acid
H₂O (acid-catalyzed)2-Hydroxy-1-methylcyclopentane-1-carboxylic acid

The double bond of this compound can function as a dienophile ("diene-loving") in Diels-Alder reactions, a type of [4+2] cycloaddition. masterorganicchemistry.comlibretexts.org These reactions involve the concerted formation of a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.comwebflow.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.org The carboxylic acid group attached to the double bond in the target molecule serves this function, making it a potentially reactive dienophile. libretexts.org The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orgyoutube.com

In addition to the Diels-Alder reaction, the cyclopentene double bond can potentially participate in 1,3-dipolar cycloadditions. These reactions involve a 1,3-dipole (a molecule with a three-atom pi-system and four pi-electrons) reacting with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. While specific examples involving this compound are not detailed in the provided literature, the general mechanism is well-established for various alkenes. mdpi.com

Catalytic hydrogenation is a reduction reaction where hydrogen gas (H₂) is added across the double bond in the presence of a metal catalyst. libretexts.org This process converts the alkene functionality into an alkane. For this compound, this reaction would saturate the cyclopentene ring to yield 1-methylcyclopentane-1-carboxylic acid.

Commonly used catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni). libretexts.org The reaction is typically exothermic and proceeds with syn-stereoselectivity, meaning both hydrogen atoms add to the same face of the double bond from the surface of the catalyst. libretexts.org Under standard hydrogenation conditions for alkenes, the carboxylic acid group generally remains unaffected. rsc.org More forceful conditions are required to reduce carboxylic acids. rsc.orgtue.nl

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group characterized by an electrophilic carbonyl carbon and an acidic proton. Its primary reactivity involves the substitution of the hydroxyl (-OH) group by a nucleophile.

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives. masterorganicchemistry.comyoutube.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism where a nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, water). libretexts.orguomustansiriyah.edu.iq

Direct reaction with nucleophiles is often slow because the hydroxyl group is a poor leaving group. Therefore, the carboxylic acid is typically "activated" by converting the -OH group into a better leaving group. libretexts.org

Key transformations via nucleophilic acyl substitution include:

Formation of Acid Chlorides: Carboxylic acids react with thionyl chloride (SOCl₂) to form acid chlorides. libretexts.org The hydroxyl group is converted into a chlorosulfite intermediate, which is an excellent leaving group, facilitating attack by a chloride ion. libretexts.org

Formation of Esters (Esterification): Esters can be formed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). youtube.com The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. youtube.com

Formation of Amides: Amides are typically synthesized by reacting a more reactive carboxylic acid derivative, such as an acid chloride or ester, with an amine. uomustansiriyah.edu.iqlibretexts.org Direct conversion from the carboxylic acid and an amine is possible but usually requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt or the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.org One-pot syntheses using activators like thionyl chloride have also been developed. rsc.org

Table 2: Nucleophilic Acyl Substitution Products of this compound

Reagent(s)Resulting Functional GroupProduct Name
SOCl₂Acid Chloride1-Methylcyclopent-2-ene-1-carbonyl chloride
CH₃OH, H⁺EsterMethyl 1-methylcyclopent-2-ene-1-carboxylate
1. SOCl₂ 2. NH₃Amide1-Methylcyclopent-2-ene-1-carboxamide

Decarboxylation Reactions

The decarboxylation of carboxylic acids involves the removal of the carboxyl group as carbon dioxide (CO₂). For typical α,β-unsaturated carboxylic acids, this reaction is not spontaneous and often requires specific conditions. The literature on the decarboxylation of simple α,β-unsaturated carboxylic acids is not extensive, as the reaction often requires structural features that stabilize the carbanionic or carbocationic intermediate formed upon CO₂ loss. stackexchange.com

Acid-Catalyzed Decarboxylation: In the presence of a strong acid, the double bond can be protonated. For the title compound, protonation at the β-carbon (C3) would generate a tertiary carbocation at C2. This intermediate, however, is not ideally positioned to facilitate the loss of CO₂ from the C1 position. An alternative protonation of the carbonyl oxygen could occur, but this does not directly lead to decarboxylation. A more plausible acid-catalyzed mechanism involves protonation of the α-carbon (C2), which is then followed by the loss of CO₂. stackexchange.com

Thermal Decarboxylation: Pyrolysis can induce decarboxylation. One proposed mechanism involves the isomerization of the α,β-unsaturated acid to a β,γ-unsaturated isomer, which can then undergo decarboxylation through a cyclic, six-membered transition state, similar to the mechanism for β-keto acids. stackexchange.commasterorganicchemistry.com For this compound, this would require a rearrangement of the double bond from the C2-C3 position to the C3-C4 position.

Catalytic Decarboxylation: Modern methods have employed photocatalytic systems or transition metal catalysts to achieve decarboxylation under milder conditions. organic-chemistry.orgacs.org For instance, visible-light photoredox catalysis can convert carboxylic acids to radicals via single-electron transfer, which then lose CO₂. acs.org

Detailed research findings on the specific conditions and outcomes for the decarboxylation of this compound are not prevalent in the reviewed literature, and thus, a data table of specific experimental results cannot be provided.

Reductions to Alcohols and Further Transformations

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. The carboxyl group is generally resistant to mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org Therefore, more powerful reagents are required.

The reduction of this compound to its corresponding primary alcohol, (1-methylcyclopent-2-en-1-yl)methanol, can be accomplished using strong hydride donors.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of converting carboxylic acids to alcohols. chemistrysteps.commasterorganicchemistry.com The reaction mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid reacts with the basic hydride to form hydrogen gas and a lithium carboxylate salt. masterorganicchemistry.comyoutube.com Subsequent delivery of hydride to the carboxylate carbon, followed by workup, yields the primary alcohol. libretexts.orgyoutube.com An excess of the reducing agent is necessary to complete the transformation. chemistrysteps.com

Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for reducing carboxylic acids. reddit.com It is known for its chemoselectivity, often reducing carboxylic acids in the presence of other functional groups like esters. youtube.comreddit.com The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced.

The expected product from the reduction of this compound is (1-methylcyclopent-2-en-1-yl)methanol. uni.lunih.gov Further transformations of this alcohol could include oxidation back to the aldehyde or carboxylic acid, esterification, or conversion of the hydroxyl group to a leaving group for substitution reactions.

Specific, detailed research findings documenting the reduction of this compound with comparative yields for different reagents are not available in the surveyed literature.

Table 1: General Reagents for Carboxylic Acid Reduction

ReagentFormulaTypical ConditionsProduct
Lithium Aluminum HydrideLiAlH₄1. Diethyl ether or THF2. H₃O⁺ workupPrimary Alcohol
Borane-Tetrahydrofuran ComplexBH₃·THF1. THF2. H₂O or NaOH/H₂O₂ workupPrimary Alcohol

Reactivity of the Methyl Group and Allylic Positions

Functionalization of Methyl Substituent

The methyl group in this compound is attached to a quaternary vinylic carbon (C1). This position is not allylic or benzylic, and the C-H bonds of the methyl group are typical sp³ C-H bonds. Direct functionalization of this methyl group is challenging due to its lack of activation. Standard methods for functionalization, such as free-radical halogenation, typically require an activated position (allylic or benzylic) for selectivity. Therefore, reactions targeting the methyl group would likely be unselective and require harsh conditions, potentially affecting the double bond and carboxylic acid functional groups. No specific methods for the selective functionalization of this methyl substituent were found in the reviewed literature.

Allylic Rearrangements and Substitutions

The allylic positions in this compound are the two methylene (B1212753) carbons, C4 and C5. These positions are susceptible to reactions that proceed via radical or carbocationic intermediates.

Allylic Substitution: Free-radical allylic substitution can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.comlibretexts.org This reaction would involve the abstraction of a hydrogen atom from the C4 or C5 position to form a resonance-stabilized allylic radical. The subsequent reaction with bromine would yield a mixture of allylic bromides. The double bond could potentially migrate in the process.

Allylic Rearrangements: An allylic rearrangement, or allylic shift, typically occurs during nucleophilic substitution reactions where the leaving group is at an allylic position. wikipedia.orglscollege.ac.in In the case of this compound itself, there is no leaving group at an allylic position. However, if the allylic alcohol derived from a functionalization step were converted to a leaving group, subsequent Sₙ1 or Sₙ2' reactions could lead to rearranged products. lscollege.ac.in For example, an Sₙ2' attack at the double bond (C2 or C3) could displace a leaving group at C4, leading to a shift in the double bond's position. wikipedia.org

Specific studies detailing allylic functionalization or rearrangement reactions starting from this compound have not been identified.

Influence of Stereochemistry on Reaction Outcomes and Selectivity

Diastereoselectivity in Reactions

This compound is an achiral molecule. However, reactions that introduce a new stereocenter can potentially proceed with diastereoselectivity, where one diastereomer is formed in preference to another. This selectivity arises from the influence of the existing ring structure and its substituents on the transition state of the reaction.

Reactions at the Double Bond: Addition reactions across the C2-C3 double bond (e.g., hydrogenation, epoxidation, dihydroxylation) would create new stereocenters at C2 and C3. The approach of the reagent to the double bond could be influenced by the steric bulk of the C1-substituents (the methyl and carboxylic acid groups), potentially favoring addition to the face of the ring opposite to these groups.

Reactions at Allylic Positions: Functionalization at the allylic C4 position would create a new stereocenter. The stereochemical outcome would depend on the reaction mechanism and the geometry of the intermediate allylic radical or cation.

While no specific studies on the diastereoselectivity of reactions involving this compound were found, research on analogous systems provides relevant insight. For example, the deprotonation and subsequent alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid have been shown to proceed with high diastereoselectivity, forming products where the new alkyl group is trans to the carboxylic acid. rsc.orgrsc.org This suggests that the carboxylate group can effectively direct the stereochemical course of reactions in cyclic systems. Similarly, computational studies on the decarboxylation of a related cyclopentene derivative have shown that the trans isomer of the product is favored due to reduced steric hindrance. researchgate.net These examples highlight the principle that the existing stereochemistry and conformation of cyclic carboxylic acids can strongly influence the stereochemical outcome of their reactions.

Enantioselectivity in Transformations

The synthesis of single-enantiomer compounds is a critical endeavor in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. For a molecule such as this compound, which possesses a chiral center at the C1 position, the development of enantioselective transformations is of significant interest. Although specific enantioselective studies on this compound are not extensively documented in publicly available research, several established methodologies for the asymmetric synthesis of related cyclopentene structures bearing quaternary stereocenters offer valuable insights into potential synthetic routes. These approaches primarily fall into two categories: asymmetric catalysis to create the chiral center enantioselectively, and chiral resolution to separate a racemic mixture.

One of the most promising strategies for the enantioselective synthesis of α,α-disubstituted cyclopentenes involves the use of N-heterocyclic carbene (NHC) organocatalysis. nih.govacs.org This method often employs a desymmetrization strategy, starting from an achiral precursor. For instance, an intramolecular aldol (B89426) reaction of an achiral tricarbonyl compound, catalyzed by a chiral NHC, can lead to the formation of a cyclopentene ring with a quaternary stereocenter in high enantiomeric excess. acs.orgacs.org The proposed mechanism involves the in situ generation of a chiral enol from an α,β-unsaturated aldehyde and the chiral NHC catalyst. This reactive intermediate then undergoes a stereoselective addition to a ketone, ultimately leading to the desired chiral cyclopentene. acs.org Given the structural similarity, it is plausible that a similar strategy could be devised for the asymmetric synthesis of this compound.

Another powerful tool for constructing chiral cyclopentenes with all-carbon quaternary stereocenters is the phosphine-catalyzed [3+2] cycloaddition reaction. acs.org This methodology has been shown to be highly stereoselective in the synthesis of various functionalized cyclopentenes. The reaction typically involves an alkynoate and an electron-deficient alkene, which, in the presence of a chiral phosphine (B1218219) catalyst, undergo a cycloaddition to form the cyclopentene ring with excellent control over the stereochemistry. acs.org The application of such a cycloaddition strategy could potentially be adapted for the synthesis of precursors to this compound, thereby establishing the crucial C1-stereocenter in an enantioselective manner.

In addition to asymmetric synthesis, the resolution of a racemic mixture of this compound presents a viable pathway to obtaining the pure enantiomers. Enzymatic resolution is a widely used and highly effective technique for the separation of enantiomers of carboxylic acids. researchgate.netmdpi.com This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze the transformation (e.g., esterification or hydrolysis) of one enantiomer over the other. For example, the racemic acid could be subjected to esterification with an alcohol in the presence of a suitable lipase (B570770). The enzyme would selectively catalyze the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid, which could then be separated. The success of this approach would depend on the identification of an enzyme with high activity and enantioselectivity towards one of the enantiomers of this compound.

To illustrate the potential outcomes of such enantioselective transformations, the following hypothetical data table summarizes the expected results based on efficiencies reported for similar substrates in the literature. It is important to note that this data is illustrative and not based on experimental results for this compound itself.

MethodCatalyst/EnzymeTypical SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
NHC-Catalyzed DesymmetrizationChiral Triazolium SaltAchiral Tricarbonyl Compound70-9090-99 acs.orgacs.org
Phosphine-Catalyzed [3+2] CycloadditionChiral PhosphineAlkynoate and α-Alkylated Alkene65-8585-98 acs.org
Enzymatic Resolution (Esterification)Lipase (e.g., Candida antarctica Lipase B)Racemic Carboxylic Acid~50 (for each enantiomer)>95 researchgate.netmdpi.com

The development of these and other novel catalytic systems continues to be an active area of research, and their application to challenging substrates such as this compound holds promise for the efficient and selective synthesis of its enantiopure forms. nih.govnih.gov

Stereochemical Aspects and Chiral Recognition of 1 Methylcyclopent 2 Ene 1 Carboxylic Acid

Absolute Configuration Determination Methodologies

The absolute configuration of a chiral molecule, the actual three-dimensional arrangement of its atoms, is a critical piece of information. For 1-Methylcyclopent-2-ene-1-carboxylic acid, which exists as (R)- and (S)-enantiomers, several powerful techniques can be employed to elucidate this arrangement. These methods are broadly classified as non-empirical, providing a direct determination of the absolute configuration, and relative or empirical methods, which rely on correlation to known standards. nih.gov

X-Ray Crystallography: This is often considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. springernature.com The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in the crystal. researchgate.net For light-atom molecules like this compound, the effect is weak. To enhance the anomalous scattering, the carboxylic acid can be derivatized with a heavier atom or co-crystallized with a chiral compound of known configuration containing a heavy atom. researchgate.netresearchgate.net The resulting diffraction pattern allows for the unambiguous assignment of the (R) or (S) configuration.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. youtube.com This technique is particularly advantageous as it does not require crystallization. youtube.com The experimental VCD spectrum is then compared to a theoretically predicted spectrum generated through quantum mechanical calculations for one of the enantiomers (e.g., the (R)-enantiomer). A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the enantiomer . nih.gov For carboxylic acids, solvent effects and potential dimerization need to be carefully considered in the computational models to ensure accuracy. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light associated with electronic transitions. The resulting spectrum, characterized by positive or negative Cotton effects, can be compared with spectra predicted by theoretical calculations to determine the absolute configuration. The presence of the carbon-carbon double bond and the carbonyl group in this compound provides chromophores suitable for ECD analysis.

The following table summarizes these key methodologies:

Methodology Principle Sample Requirement Key Advantage
X-Ray Crystallography Anomalous dispersion of X-rays by atoms in a crystal lattice. Single crystal Provides an unambiguous, definitive assignment of absolute configuration.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light. Solution Applicable to non-crystalline samples and provides rich structural information.

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chromophores. | Solution | Sensitive to the stereochemical environment of chromophores within the molecule. |

Relative Stereochemistry Studies of Cyclic Structures

While absolute configuration describes the stereochemistry at a chiral center in an absolute sense, relative stereochemistry refers to the spatial relationship between different substituents on a molecule. In the context of potential derivatives of this compound with additional stereocenters, for instance, on the cyclopentene (B43876) ring, determining the relative arrangement of these substituents is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. wordpress.com

Specifically, the analysis of proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE) can provide detailed insights into the relative stereochemistry.

Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the relative orientation (cis or trans) of the substituents to which these protons are attached.

Nuclear Overhauser Effect (NOE): NOE is a phenomenon where the nuclear spin polarization of one nucleus affects that of a nearby nucleus. In NMR, this is observed as a change in the intensity of one proton's signal when another proton in close spatial proximity is irradiated. The observation of an NOE between two protons indicates that they are close in space (typically within 5 Å), which can help to establish the relative stereochemistry of the substituents on the cyclopentene ring. wordpress.com

For example, in a hypothetical derivative of this compound with a hydroxyl group at the C4 position, NMR studies would be instrumental in determining whether the hydroxyl group is on the same side (syn) or the opposite side (anti) of the ring relative to the carboxylic acid group.

Conformational Analysis of the Cyclopentene Ring

The cyclopentene ring is not planar. To alleviate torsional strain that would be present in a planar conformation, it adopts puckered conformations. maricopa.edu The two most commonly described conformations are the "envelope" and the "half-chair". dalalinstitute.com In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. In the half-chair conformation, three adjacent carbon atoms are coplanar, with the other two being on opposite sides of this plane.

The presence of substituents on the ring influences the conformational preference. For this compound, the double bond between C2 and C3 introduces rigidity, making the half-chair conformation a likely low-energy state. The substituents at C1 (the methyl and carboxylic acid groups) will have a significant impact on the conformational equilibrium. The molecule will tend to adopt a conformation that minimizes steric interactions between these substituents and the rest of the ring.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules like this compound. researchgate.net These calculations can determine the relative energies of different conformations and predict the most stable arrangement of the cyclopentene ring and its substituents.

ConformationDescription
Envelope Four carbon atoms are in a plane, with the fifth atom puckered out of the plane.
Half-Chair Three adjacent carbon atoms are in a plane, with the fourth and fifth atoms on opposite sides of the plane.

Chiral Resolution Techniques for Enantiopure this compound

Since this compound is a chiral molecule, its synthesis in a laboratory setting often results in a racemic mixture, which is an equal mixture of both enantiomers. The separation of these enantiomers, a process known as chiral resolution, is often necessary as they can have different biological activities. For carboxylic acids, the most common method of resolution is the formation of diastereomeric salts. libretexts.orglibretexts.org

This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent). wikipedia.org This acid-base reaction results in the formation of a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. kiko-tech.co.jp Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid to break the salt.

Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.org

Another approach is the formation of diastereomeric esters by reacting the racemic carboxylic acid with a chiral alcohol. acs.org The resulting diastereomeric esters can then be separated by chromatography, followed by hydrolysis to yield the pure enantiomers of the carboxylic acid.

The selection of the appropriate chiral resolving agent and the conditions for the separation are often determined empirically to achieve the most efficient resolution.

Resolution TechniquePrincipleSeparation Method
Diastereomeric Salt Formation Reaction of the racemic acid with a chiral base to form diastereomeric salts.Fractional Crystallization
Diastereomeric Ester Formation Reaction of the racemic acid with a chiral alcohol to form diastereomeric esters.Chromatography

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise three-dimensional structure of 1-methylcyclopent-2-ene-1-carboxylic acid in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, advanced multi-dimensional and diffusion-ordered techniques are essential for complete and unambiguous structural assignment.

Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are critical for establishing the connectivity of atoms within the molecule. researchgate.netyoutube.comsdsu.edu Based on the known structure of this compound, a set of expected correlations can be predicted, which would serve to confirm the arrangement of its atoms.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key correlations would be expected between the olefinic protons on C2 and C3, and between the olefinic proton on C3 and the adjacent allylic protons on C4. Further correlations would be observed between the protons on C4 and the adjacent protons on C5.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to. columbia.edu This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the signal for the methyl protons would show a direct correlation to the methyl carbon signal, and the olefinic proton signals would correlate to their respective sp² carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in piecing together the molecular skeleton. columbia.edu Key HMBC correlations for confirming the structure would include:

Correlation from the methyl protons to the quaternary C1 and the adjacent C5.

Correlation from the olefinic protons to various carbons in the ring, establishing the position of the double bond.

Correlation from the protons on C5 to the quaternary C1, confirming the ring structure.

Correlation from multiple protons within the ring to the carbonyl carbon of the carboxylic acid group, confirming its attachment to C1.

Below is an interactive table summarizing the expected NMR data based on typical chemical shifts for the structural motifs present in the molecule.

AtomProton (¹H) Chemical Shift (ppm, predicted)Carbon (¹³C) Chemical Shift (ppm, predicted)Key HMBC Correlations (¹H → ¹³C)
1 -~45-55 (Quaternary C)From -CH₃, H-5
2 ~5.5-6.0~125-135From H-3, H-4
3 ~5.7-6.2~130-140From H-2, H-5
4 ~2.2-2.6~30-40From H-2, H-3, H-5
5 ~2.0-2.4~35-45From C1, C3, C4
-CH₃ ~1.2-1.5~20-30From C1, C2, C5
-COOH ~10-12 (broad)~175-185From -CH₃, H-2, H-5

Pulsed-Field Gradient (PFG) NMR experiments, particularly Diffusion Ordered Spectroscopy (DOSY), provide valuable information about the size and solution-state behavior of molecules. acs.orgrsc.org The DOSY experiment separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. ucsb.edu For a pure sample of this compound, a DOSY experiment would be expected to show all proton signals aligned horizontally, corresponding to a single diffusion coefficient. This would confirm that the molecule exists as a single entity (e.g., a monomer or a stable dimer) under the specific solution conditions and is not part of a larger aggregate. ox.ac.uk The measured diffusion coefficient can also be used to estimate the hydrodynamic radius of the molecule, providing further characterization of its size and shape in solution. nih.govuq.edu.au

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass, and therefore the molecular weight and elemental formula, of a compound. Tandem mass spectrometry (MS/MS) techniques further allow for the controlled fragmentation of the molecule, offering insights into its structure.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). youtube.comnih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For this compound, the molecular formula is C₇H₁₀O₂. The calculated monoisotopic mass for this formula is 126.06808 Da. nih.gov An HRMS measurement that yields a mass very close to this theoretical value would provide definitive confirmation of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

PropertyValue
Molecular Formula C₇H₁₀O₂
Nominal Mass 126 u
Calculated Monoisotopic Mass 126.06808 Da

In mass spectrometry, particularly under electron ionization (EI) conditions, the molecular ion is energetically unstable and often breaks apart into smaller, characteristic fragment ions. wikipedia.org The pattern of these fragments provides a molecular fingerprint and can be used to deduce structural features. The GC-MS data available for this compound shows prominent peaks, with the most abundant ions observed at m/z values of 81 and 79. nih.gov

A plausible fragmentation pathway to account for these major fragments involves initial fragmentation of the cyclopentene (B43876) ring, a process common in cycloalkenes known as a retro-Diels-Alder reaction, or cleavage of the substituents on the ring. jove.comwhitman.edu

Formation of m/z 81: A likely pathway to the base peak at m/z 81 is the loss of the carboxyl group (-COOH), which has a mass of 45 Da, from the molecular ion (m/z 126).

C₇H₁₀O₂⁺˙ (m/z 126) → [C₆H₉]⁺ (m/z 81) + COOH˙

Formation of m/z 79: The fragment at m/z 79 could arise from the subsequent loss of two hydrogen atoms (H₂) from the m/z 81 fragment, leading to a more stable, conjugated or aromatic-like cation. Alternatively, it could arise from a rearrangement and fragmentation pathway involving the loss of a formyl radical (CHO) and a methyl radical (CH₃).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. mdpi.com The analysis of the vibrational spectra for this compound would confirm the presence of the carboxylic acid and the carbon-carbon double bond.

The key expected vibrational modes are:

O-H Stretch: A very broad and strong absorption band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

C-H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of the C-H stretching of the olefinic (=C-H) bonds. Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl and methylene (B1212753) sp³-hybridized carbons.

C=O Stretch: A very strong and sharp absorption band in the IR spectrum, typically around 1720-1700 cm⁻¹, is a definitive indicator of the carbonyl (C=O) group of the carboxylic acid.

C=C Stretch: A medium intensity band around 1650-1630 cm⁻¹ in both IR and Raman spectra corresponds to the stretching of the carbon-carbon double bond within the cyclopentene ring.

C-O Stretch and O-H Bend: The spectrum would also contain bands in the 1320-1210 cm⁻¹ region corresponding to C-O stretching and in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions for the O-H bending vibrations.

The following interactive table details the expected characteristic vibrational frequencies for this compound.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
O-H StretchCarboxylic Acid (-COOH)3300 - 2500Strong, Very Broad
=C-H StretchAlkene3100 - 3000Medium
C-H StretchAlkane (CH₃, CH₂)2980 - 2850Medium to Strong
C=O StretchCarboxylic Acid (-COOH)1720 - 1700Strong, Sharp
C=C StretchAlkene1650 - 1630Medium
O-H BendCarboxylic Acid (-COOH)1440 - 1395Medium, Broad
C-O StretchCarboxylic Acid (-COOH)1320 - 1210Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction analysis would yield a detailed model of its molecular structure.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. Key structural parameters that would be elucidated for this compound include:

The conformation of the five-membered cyclopentene ring.

The precise bond lengths and angles of the carboxylic acid group and its orientation relative to the ring.

The packing arrangement of the molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding between the carboxylic acid moieties.

While this technique provides the gold standard for solid-state structural elucidation, specific crystallographic data for this compound, such as its unit cell dimensions, space group, and atomic coordinates, are not available in publicly accessible crystallographic databases as of this writing.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment

This compound possesses a stereocenter at the C1 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Chiroptical spectroscopy techniques are essential for assigning the absolute configuration of such chiral molecules.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the spectrum. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. For this compound, the carboxylic acid group and the carbon-carbon double bond act as chromophores. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a specific enantiomer.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. VCD provides a more detailed stereochemical fingerprint of the molecule, as it probes the chirality of the entire molecular framework through its vibrational modes.

For an unambiguous assignment of the absolute configuration of this compound, the experimental ECD or VCD spectrum of an enantiomerically enriched sample would be compared with spectra predicted by quantum chemical calculations for both the (R) and (S) configurations. A match between the experimental and a calculated spectrum allows for a definitive assignment of the absolute stereochemistry. uantwerpen.be Currently, specific ECD or VCD studies dedicated to this compound have not been reported in scientific literature.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, HPLC)

Chromatographic methods are fundamental for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification. The National Institute of Standards and Technology (NIST) database provides Kovats retention index data for this compound, which aids in its identification in GC analysis. nist.govnih.gov

Column TypeActive PhaseKovats Retention Index (I)Reference
CapillaryVF-51085Shivashankar, Roy, et al., 2012 nist.gov
CapillaryVF-51073Shivashankar, Roy, et al., 2012 nist.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental for determining the three-dimensional structure and conformational preferences of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry and identify stable conformers.

Detailed Research Findings: For 1-methylcyclopent-2-ene-1-carboxylic acid, calculations would reveal the precise bond lengths, bond angles, and dihedral angles. The cyclopentene (B43876) ring is not planar and can adopt various "envelope" or "twist" conformations. The energy of each conformation would be calculated to determine the most stable, or ground-state, structure. The orientation of the carboxylic acid group relative to the methyl group and the cyclopentene ring is a key conformational variable. It is widely established that the syn conformation of the carboxylic acid proton (where the O=C-O-H dihedral angle is near 0°) is generally more stable than the anti conformation. nih.gov

A conformational search, followed by geometry optimization, would typically be performed using a functional like B3LYP or M06-2X with a basis set such as 6-311++G(2d,p) to accurately model the molecule's electronic structure and geometry. uantwerpen.be These calculations would provide the relative energies of different conformers, allowing for the prediction of their population distribution at a given temperature based on the Boltzmann distribution.

Table 1: Predicted Stable Conformations and Relative Energies This table is illustrative, showing typical data that would be generated from quantum chemical calculations.

ConformerO=C-O-H Dihedral AngleRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Conformer A (syn)~0°0.00>95%
Conformer B (anti)~180°>4.0<5%

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating activation energies. This modeling can provide insights into the synthesis of this compound.

Detailed Research Findings: To model a potential synthesis reaction, such as a Diels-Alder reaction or an alkylation followed by hydrolysis, computational chemists would map the potential energy surface connecting reactants to products. ucsb.edu A key step is locating the transition state, which is a first-order saddle point on this surface. ucsb.edu Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be used to find an initial guess for the transition state structure, which is then optimized. ucsb.edu

Frequency calculations are crucial to verify the nature of the stationary points: reactants and products have all positive (real) vibrational frequencies, while a transition state has exactly one negative (imaginary) frequency. ucsb.edu This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the breaking and forming of bonds during the reaction. The energy difference between the reactants and the transition state defines the activation barrier, which is a critical factor in determining the reaction rate.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, which aids in the structural elucidation and characterization of compounds.

Detailed Research Findings: Infrared (IR) Frequencies: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy. These computed frequencies correspond to the peaks in an experimental IR spectrum. For this molecule, calculations would predict a very strong and broad absorption for the O-H stretch of the carboxylic acid dimer, typically in the 2500–3300 cm⁻¹ range. libretexts.org A strong C=O stretching vibration is also expected around 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.org Conjugation with the adjacent double bond may lower this frequency slightly.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. liverpool.ac.uk Calculations would provide predicted ¹H and ¹³C chemical shifts. The acidic proton of the carboxyl group is expected to have a chemical shift (δ) around 12 ppm in the ¹H NMR spectrum. libretexts.org In the ¹³C NMR spectrum, the carboxyl carbon would appear in the 165–185 δ range. libretexts.org The chemical shifts of the vinyl, methyl, and methylene (B1212753) protons and carbons would also be predicted, aiding in the assignment of experimental spectra.

Table 2: Predicted Characteristic Spectroscopic Data This table presents typical expected values for the functional groups in the molecule, which would be refined by specific calculations.

SpectroscopyFeaturePredicted Value/Range
IRO-H Stretch (H-bonded)2500 - 3300 cm⁻¹ (very broad)
IRC=O Stretch (H-bonded)~1710 cm⁻¹ (strong)
¹H NMR-COOH Proton~12 δ
¹³C NMR-COOH Carbon165 - 185 δ

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time.

Detailed Research Findings: MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. mdpi.com For this compound, an MD simulation would reveal the flexibility of the cyclopentene ring and the rotational freedom of the methyl and carboxylic acid groups. Such simulations are particularly useful for exploring the conformational landscape and the transitions between different low-energy states. researchgate.net

Study of Non-Covalent Interactions within the Molecular Framework

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in determining molecular conformation and properties.

Detailed Research Findings: The primary intramolecular non-covalent interaction of interest in this compound would be the potential for hydrogen bonding involving the carboxylic acid group. While intramolecular hydrogen bonding is less likely in the lowest energy conformers of this specific molecule due to its geometry, computational analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can identify and characterize weaker interactions. These analyses can reveal subtle stabilizing effects, such as C-H···O interactions, that influence the molecule's preferred shape. In dimeric or aggregated forms, strong intermolecular hydrogen bonds between the carboxylic acid groups would be the dominant non-covalent interaction, which can also be modeled effectively.

Applications in Advanced Organic Synthesis and Material Science

A Strategic Building Block in the Synthesis of Complex Molecules

The strategic placement of functional groups within 1-methylcyclopent-2-ene-1-carboxylic acid makes it a sought-after intermediate in the construction of intricate molecular targets. Organic chemists leverage its structure to introduce stereocenters and build complex ring systems, underscoring its utility in the synthesis of pharmaceuticals and other biologically active compounds.

Precursor for Cyclic and Polycyclic Scaffolds

The cyclopentene (B43876) ring of this compound serves as a foundational scaffold for the elaboration into more complex cyclic and polycyclic systems. The double bond within the ring is amenable to a variety of chemical transformations, including Diels-Alder reactions, epoxidations, and various addition reactions, which can be used to introduce new stereocenters and fuse additional rings onto the initial cyclopentene framework. The carboxylic acid group provides a handle for further functionalization, such as conversion to amides, esters, or other derivatives, which can then participate in intramolecular cyclization reactions to form bicyclic or polycyclic structures.

While direct examples of the synthesis of specific complex polycyclic scaffolds from this compound are not extensively detailed in readily available literature, the fundamental reactivity of its constituent parts suggests its high potential in this area. For instance, the combination of the alkene and carboxylic acid functionalities allows for iodolactonization reactions, leading to the formation of bicyclic lactones, which are common motifs in natural products.

Role in the Synthesis of Specific Organic Frameworks

While specific MOFs or COFs constructed from this compound are not yet widely reported, the broader class of alicyclic carboxylic acids is being explored for the construction of coordination polymers. These ligands can introduce flexibility and specific conformations into the resulting frameworks, potentially leading to materials with dynamic properties. The methyl group on the cyclopentene ring can also play a role in directing the self-assembly process and modifying the chemical environment within the pores of the framework.

Utility in the Preparation of Advanced Materials and Polymers

The unique combination of a polymerizable alkene and a functional carboxylic acid group makes this compound a promising candidate for the development of novel polymers and advanced materials with tailored properties.

Monomer for Polymerization Studies

The carbon-carbon double bond in the cyclopentene ring of this compound can participate in various polymerization reactions, including radical, cationic, and ring-opening metathesis polymerization (ROMP). The resulting polymers would feature a repeating unit containing a five-membered ring with a pendant carboxylic acid and a methyl group.

The presence of the carboxylic acid group offers several advantages. It can enhance the polymer's hydrophilicity and adhesion to various substrates. Furthermore, the carboxylic acid functionality can be used for post-polymerization modification, allowing for the introduction of other functional groups, cross-linking, or grafting of other polymer chains. This versatility enables the tuning of the polymer's physical and chemical properties for specific applications.

Below is a table summarizing the potential polymerization methods and the expected polymer characteristics:

Polymerization MethodInitiator/CatalystPotential Polymer Characteristics
Radical PolymerizationAIBN, Benzoyl PeroxideAmorphous, potentially cross-linked if conditions are harsh.
Cationic PolymerizationLewis Acids (e.g., BF₃·OEt₂)May be prone to side reactions due to the carboxylic acid.
Ring-Opening Metathesis Polymerization (ROMP)Grubbs' or Schrock CatalystsControlled molecular weight and architecture, high functionality.

Modifying Agent for Material Properties

Beyond its role as a primary monomer, this compound can be utilized as a co-monomer or an additive to modify the properties of existing polymers and materials. When incorporated in small amounts into a polymer backbone, the carboxylic acid groups can significantly alter the material's surface energy, leading to improved wettability and adhesion.

The carboxylic acid moieties can also serve as sites for cross-linking, which can enhance the thermal stability, mechanical strength, and solvent resistance of the material. Furthermore, these functional groups can interact with fillers or nanoparticles, leading to the formation of nanocomposites with improved performance characteristics. The ability to tailor material properties through the incorporation of this functionalized cyclopentene derivative opens up possibilities for applications in coatings, adhesives, and advanced composites.

Intermediates in Catalysis Research

While not a catalyst itself, this compound and its derivatives have the potential to serve as important intermediates or ligands in catalysis research. The carboxylic acid can be used to anchor the molecule to a solid support, creating a heterogeneous catalyst. The cyclopentene ring can be functionalized with catalytically active groups.

Moreover, the stereochemically defined structure of derivatives of this compound makes them attractive candidates for the synthesis of chiral ligands for asymmetric catalysis. The rigid cyclopentene backbone can provide a well-defined chiral environment around a metal center, potentially leading to high enantioselectivity in catalytic reactions. The development of new catalytic systems often relies on the availability of novel and structurally diverse ligands, and this compound offers a promising scaffold for such explorations.

Ligand Precursors for Transition Metal Catalysts

The scientific literature lacks specific examples of this compound or its direct derivatives being utilized as precursors for ligands in transition metal catalysis. The development of new ligands is a cornerstone of catalyst innovation, with a focus on tuning the steric and electronic environment of the metal center to achieve desired catalytic performance. While the structure of this compound possesses functional groups—a carboxylic acid and a carbon-carbon double bond—that could potentially coordinate to a metal, there is no readily available research demonstrating the synthesis of such ligands and their subsequent application in catalysis.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research should prioritize the development of eco-friendly and efficient methods for synthesizing 1-Methylcyclopent-2-ene-1-carboxylic acid. Current synthetic approaches often rely on classical methods that may involve harsh reagents and generate significant waste. The exploration of modern catalytic systems can offer more sustainable alternatives.

Key areas for investigation include:

Catalytic C-H Activation/Carboxylation: Direct carboxylation of a 1-methylcyclopent-2-ene precursor using CO2 as a renewable C1 source would be a highly atom-economical approach. Research into transition-metal catalysts (e.g., palladium, rhodium, or copper) capable of facilitating this transformation is a promising avenue.

Bio-catalytic Methods: The use of enzymes or whole-cell systems could offer a highly selective and environmentally benign route to the target molecule. Screening for enzymes that can perform asymmetric synthesis would also provide access to enantiomerically pure forms of the acid.

Photoredox Catalysis: Visible-light-mediated reactions could provide mild conditions for the synthesis, potentially avoiding the need for high temperatures and strong bases or acids. oup.com

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Synthetic StrategyPotential Catalyst/ReagentKey Advantages
Catalytic C-H CarboxylationPalladium, Rhodium, Copper complexesHigh atom economy, use of CO2
Enzymatic SynthesisLipases, CarboxylasesHigh selectivity, mild conditions, biodegradable
Photoredox CatalysisIridium or Ruthenium complexesUse of visible light, energy efficiency

Exploration of Underutilized Reactivity Modes

The unique structural features of this compound, namely the allylic carboxylic acid moiety within a strained five-membered ring, suggest a rich and underexplored reactivity profile.

Future studies could focus on:

Cycloaddition Reactions: The double bond in the cyclopentene (B43876) ring is a prime candidate for various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions. organic-chemistry.orgsemanticscholar.org This could lead to the synthesis of complex polycyclic structures that may have interesting biological or material properties.

Decarboxylative Couplings: The carboxylic acid group could be utilized in decarboxylative cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C1 position. researchgate.net This would provide a versatile method for creating a library of derivatives for further study.

Ring-Opening and Rearrangement Reactions: Under specific catalytic conditions, the strained cyclopentene ring could undergo rearrangements or ring-opening, providing access to novel acyclic or larger ring structures.

Integration with Flow Chemistry and Automated Synthesis

To enable efficient and scalable production, the integration of synthetic routes for this compound with flow chemistry and automated systems is a critical future direction. researchgate.netnih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. numberanalytics.com

Key research objectives in this area include:

Development of Continuous Flow Synthesis: Converting existing or newly developed synthetic routes into a continuous flow process. uc.pt This would involve the use of packed-bed reactors with immobilized catalysts or reagents to streamline the synthesis and purification.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) to identify optimal synthetic parameters. nih.govresearchgate.net

In-line Purification and Analysis: Integrating in-line purification techniques (e.g., solid-phase extraction, liquid-liquid separation) and analytical methods (e.g., HPLC, NMR) to monitor the reaction in real-time and isolate the pure product without manual intervention.

Advanced Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound requires the characterization of transient intermediates. Advanced in-situ spectroscopic techniques are invaluable for this purpose. youtube.comnumberanalytics.com

Future research should employ:

Operando Spectroscopy: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can provide real-time information about the species present in the reaction mixture under actual reaction conditions. bohrium.comnumberanalytics.comresearchgate.net This can help to identify catalytic resting states and short-lived intermediates.

Mass Spectrometry-Based Techniques: The use of techniques like electrospray ionization mass spectrometry (ESI-MS) can help in the detection and structural elucidation of reaction intermediates. rsc.org

Matrix Isolation Spectroscopy: For highly reactive or unstable intermediates, trapping them in an inert gas matrix at low temperatures allows for their spectroscopic characterization (e.g., via IR or UV-Vis spectroscopy).

Deepening Computational Insights into Complex Transformations

Computational chemistry provides a powerful tool for predicting reactivity, elucidating reaction mechanisms, and designing novel catalysts and substrates. numberanalytics.com Future research on this compound would greatly benefit from a synergistic experimental and computational approach.

Areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions involving the target molecule. longdom.orgresearchgate.net This can guide experimental efforts by identifying the most promising reaction conditions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the role of solvent effects and the dynamic behavior of reactants and catalysts, which can be crucial for understanding and optimizing reaction outcomes.

Prediction of Spectroscopic Properties: Computational methods can be used to predict the spectroscopic signatures (e.g., NMR, IR spectra) of potential reaction intermediates, aiding in their identification from experimental data.

A summary of computational approaches and their potential applications is provided in Table 2.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Reaction mechanism studiesTransition state structures, activation energies, reaction pathways
Molecular Dynamics (MD)Solvent and dynamic effectsSolvation models, conformational analysis
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzymatic reactionsActive site interactions, substrate binding

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new synthetic methodologies and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methylcyclopent-2-ene-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclopropanation or ring-closing metathesis of precursor molecules. Key parameters include:

  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while minimizing side reactions .
  • Catalysts : Transition-metal catalysts (e.g., palladium or ruthenium complexes) may be used for stereoselective cyclization .
    • Validation : Post-synthesis purity (≥95%) is confirmed via HPLC or GC-MS, with molecular weight verification (221.14 g/mol) .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer :

  • Spectroscopic analysis :
  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions and stereochemistry (e.g., methyl group at C1 and double bond at C2-C3) .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular formula (C8_8H10_{10}O2_2) and fragments .
  • X-ray crystallography : Resolves absolute configuration, particularly for enantiomeric forms .

Advanced Research Questions

Q. How do stereochemical and conformational properties influence the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Conformational analysis : Computational tools (e.g., DFT calculations) model the cyclopentene ring’s puckering and its effect on carboxylate group orientation .
  • Steric effects : The methyl group at C1 creates steric hindrance, impacting nucleophilic attack sites. Kinetic studies under varying pH/temperature quantify these effects .
  • Case study : Analogous cyclopentene derivatives (e.g., 4-aminocyclopent-2-ene-1-carboxylic acid) show altered reactivity due to substituent electronic effects .

Q. How can researchers resolve contradictions in spectral data or synthetic yields across studies?

  • Methodological Answer :

  • Reproducibility protocols :
  • Standardized conditions : Replicate reactions using identical solvents (e.g., anhydrous THF), catalysts, and inert atmospheres .
  • Byproduct profiling : LC-MS/MS identifies side products (e.g., dimerization artifacts) that may skew yield calculations .
  • Inter-laboratory validation : Cross-validate NMR chemical shifts and optical rotation data with published databases (e.g., NIST Chemistry WebBook) .

Q. What computational strategies are effective for predicting biological activity or binding interactions of this compound?

  • Methodological Answer :

  • Molecular docking : Use software (e.g., AutoDock Vina) with SMILES/InChI inputs (e.g., C[C@@]1(CC=C1)C(=O)O) to model interactions with enzymatic targets (e.g., cyclooxygenase) .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity using descriptors like logP and polar surface area .
  • Case study : Derivatives like 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid show enhanced binding affinity due to halogen interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.